(3beta,20R)-Pregn-5-ene-3,17,20-triol
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Overview
Description
(3beta,20R)-Pregn-5-ene-3,17,20-triol is a steroidal compound that belongs to the class of pregnanes. It is characterized by the presence of hydroxyl groups at the 3, 17, and 20 positions on the steroid backbone. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,20R)-Pregn-5-ene-3,17,20-triol typically involves multiple steps starting from simpler steroidal precursors. One common approach is the hydroxylation of pregnenolone derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3beta,20R)-Pregn-5-ene-3,17,20-triol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (3beta,20R)-Pregn-5-ene-3,17-dione.
Scientific Research Applications
(3beta,20R)-Pregn-5-ene-3,17,20-triol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: It is studied for its potential role in various biological processes, including hormone regulation.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of (3beta,20R)-Pregn-5-ene-3,17,20-triol involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include hormone signaling and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (3beta,20R)-20-(acetyloxy)-7-oxopregn-5-en-3-yl acetate
- (3beta,20R)-3-[(1-ethoxyethyl)oxy]pregn-5-en-20-ol
- 20beta-Dihydropregnenolone
Uniqueness
(3beta,20R)-Pregn-5-ene-3,17,20-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for selective interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQCUDPXSTKLI-JGVMTBIOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858332 |
Source
|
Record name | (3beta,20R)-Pregn-5-ene-3,17,20-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2204-13-9 |
Source
|
Record name | (3beta,20R)-Pregn-5-ene-3,17,20-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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